![molecular formula C7H5BrFNO B1597860 N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine CAS No. 202865-65-4](/img/structure/B1597860.png)
N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals. Its reactivity with different reagents can lead to the formation of triazoles , which are a class of heterocyclic compounds with potential antifungal, antibacterial, and antiviral properties.
Material Science Applications
In material science, 5-bromo-2-fluorobenzaldehyde oxime can be used to synthesize molecular receptors . These receptors have applications in sensing technologies, where they can bind selectively to specific molecules, indicating the presence of certain substances.
Molecular Imprinting
The compound’s structural specificity makes it suitable for molecular imprinting processes . This technique involves creating polymer matrices with specific binding sites that are complementary to the target molecule, which can be used for separation, sensing, or catalysis.
Synthesis of Benzoxaboroles
5-bromo-2-fluorobenzaldehyde oxime is a precursor in the synthesis of benzoxaboroles . These compounds have garnered interest due to their boron-containing heterocycles, which have shown promise in antibacterial and antifungal applications.
Antimicrobial Research
The oxime derivative can be involved in the synthesis of compounds with antimicrobial properties. Research has been conducted on its complexation and spectral properties, which contribute to its potential as an antimicrobial agent .
Chemical Building Blocks
As a fluorinated building block, this compound is valuable in the synthesis of more complex organic molecules. Its incorporation into other structures can impart desirable properties such as increased stability or reactivity, making it a versatile tool in organic synthesis .
properties
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXINJMATTXHEET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378377 | |
Record name | 5-Bromo-2-fluorobenzaldoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine | |
CAS RN |
202865-65-4 | |
Record name | 5-Bromo-2-fluorobenzaldoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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